4-(ピリジン-2-イルメトキシ)アニリン
概要
説明
4-(Pyridin-2-ylmethoxy)aniline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Pyridin-2-ylmethoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Pyridin-2-ylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-2-ylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
癌治療におけるEGFR/HER2二重阻害
4-(ピリジン-2-イルメトキシ)アニリン: は、新規ラパチニブ誘導体の設計と合成に使用されてきました。 これらの誘導体は、様々な腫瘍の治療に重要な、EGFR/HER2二重阻害剤としての可能性が研究されています . ピリジン-2-イルメトキシ部分は、FDA承認のEGFR/HER2二重阻害剤であるネラチニブの構造を模倣しているため、標的タンパク質への結合親和性を高めています。
BCR-ABLキナーゼに対する抗腫瘍活性
4-(ピリジン-2-イルメトキシ)アニリンの誘導体は、特にBCR-ABLキナーゼに対する抗腫瘍活性について、合成および評価が行われてきました . このキナーゼは慢性骨髄性白血病に関連しており、誘導体はその活性を阻害する可能性を示しており、新しい癌治療薬開発の潜在的な経路を提供しています。
抗菌剤と抗ウイルス剤の開発
4-(ピリジン-2-イルメトキシ)アニリン構造の一部であるピリジン核は、抗菌および抗ウイルス特性で知られています . 特にCOVID-19パンデミックなどの新たな世界的健康脅威を受けて、微生物およびウイルス感染症を効果的に防ぐことができる新しい化合物を開発するための研究が進められています。
創薬のための分子ドッキング研究
4-(ピリジン-2-イルメトキシ)アニリン: とその誘導体は、分子ドッキング研究に使用されており、化合物が様々なタンパク質とどのように相互作用するかを予測しています . これは創薬において重要なステップであり、研究者は潜在的な医薬品の結合様式と親和性を理解することができます。
複素環式化合物の合成
この化合物は、医薬品化学において幅広い用途を持つ複素環式化合物の合成における重要な中間体として役立ちます . これらの化合物は、改善された治療特性とより良い溶解性プロファイルを持つ薬剤を開発するために不可欠です。
癌治療研究
癌治療の継続的な研究により、抗癌剤の開発のための新しい構造骨格として、4-(ピリジン-2-イルメトキシ)アニリン誘導体が探求されるようになりました . この化合物は様々な分子骨格に統合できるため、新しい治療薬の合成において貴重な資産となっています。
作用機序
Target of Action
The primary targets of 4-(Pyridin-2-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and their inhibition is a key strategy in cancer therapy .
Mode of Action
4-(Pyridin-2-ylmethoxy)aniline interacts with its targets by binding to the deep hydrophobic pocket within the binding site of EGFR and HER2 . This interaction inhibits the activity of these receptors, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR and HER2 by 4-(Pyridin-2-ylmethoxy)aniline affects multiple biochemical pathways involved in cell proliferation, migration, and invasion . The exact downstream effects depend on the specific cellular context, but generally lead to a reduction in tumor growth and metastasis .
Result of Action
The result of 4-(Pyridin-2-ylmethoxy)aniline’s action is a significant reduction in the proliferation, migration, and invasion of cancer cells . In particular, one derivative of 4-(Pyridin-2-ylmethoxy)aniline demonstrated twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
Action Environment
The action, efficacy, and stability of 4-(Pyridin-2-ylmethoxy)aniline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The influence of other environmental factors, such as pH and temperature, on the compound’s action and efficacy requires further investigation.
生化学分析
Biochemical Properties
It has been found to interact with BCR-ABL kinase, a protein that plays a crucial role in certain types of cancer .
Cellular Effects
In cellular studies, 4-(Pyridin-2-ylmethoxy)aniline has shown significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells . These effects suggest that 4-(Pyridin-2-ylmethoxy)aniline could influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-(Pyridin-2-ylmethoxy)aniline involves interaction with BCR-ABL kinase . This interaction could potentially lead to enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
4-(pyridin-2-ylmethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMMQFGQVDRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439959 | |
Record name | 4-(pyridin-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102137-46-2 | |
Record name | 4-(2-Pyridylmethoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102137462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(pyridin-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102137-46-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-Pyridylmethoxy)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP94VFP2ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4-(pyridin-2-ylmethoxy)aniline into lapatinib derivatives impact their activity against EGFR and HER2?
A: Research indicates that the presence of 4-(pyridin-2-ylmethoxy)aniline significantly enhances the inhibitory activity of lapatinib derivatives against both EGFR and HER2 []. Specifically, derivatives featuring this structural motif demonstrated exceptional percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) at a concentration of 10 µM []. This suggests that the 4-(pyridin-2-ylmethoxy)aniline moiety plays a crucial role in enhancing binding affinity to the ATP-binding sites of these receptor tyrosine kinases.
Q2: Can you provide an example of a specific compound incorporating 4-(pyridin-2-ylmethoxy)aniline that exhibits potent EGFR/HER2 inhibitory activity? What is known about its mechanism of action?
A: Compound 6j, a novel lapatinib derivative incorporating the 4-(pyridin-2-ylmethoxy)aniline moiety, has demonstrated remarkable potency against both EGFR and HER2, exhibiting nanomolar IC50 values of 1.8 nM and 87.8 nM, respectively []. Molecular docking and molecular dynamics studies suggest that 6j, like lapatinib, exerts its inhibitory effect by binding to the ATP-binding regions of EGFR and HER2 []. This binding interaction effectively blocks ATP binding, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
Q3: What synthetic routes have been explored for the preparation of 4-(pyridin-2-ylmethoxy)aniline, and what are their advantages?
A: One established synthetic approach involves a two-step process starting from readily available 2-chloro-4-nitrophenol and 2-(chloromethyl)pyridine hydrochloride []. The first step involves an etherification reaction, followed by a reduction step to yield 4-(pyridin-2-ylmethoxy)aniline. This method offers advantages such as readily available starting materials and a relatively straightforward synthetic procedure, making it suitable for both research and potential large-scale synthesis.
Q4: Beyond EGFR/HER2 inhibition, are there any other potential applications for compounds containing the 4-(pyridin-2-ylmethoxy)aniline moiety?
A: Research suggests that derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline show promise as potential BCR-ABL kinase inhibitors []. BCR-ABL kinase is a crucial target in the treatment of chronic myeloid leukemia (CML), and the development of novel inhibitors is of significant interest. This indicates that 4-(pyridin-2-ylmethoxy)aniline, and its derivatives, hold potential as valuable building blocks for developing therapeutic agents targeting various kinases involved in cancer and other diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。